molecular formula C16H19N3O4 B3165653 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile CAS No. 902568-45-0

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile

Cat. No.: B3165653
CAS No.: 902568-45-0
M. Wt: 317.34 g/mol
InChI Key: OLALEGDVRAAJRH-UHFFFAOYSA-N
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Properties

IUPAC Name

5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-20-12-7-10(14-11(9-17)16(18)23-19-14)8-13(21-5-2)15(12)22-6-3/h7-8H,4-6,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLALEGDVRAAJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant applications. This article delves into various studies that highlight the compound's synthesis, biological activity, and potential therapeutic applications.

Synthesis of this compound

The synthesis of 5-amino-isoxazole derivatives typically involves multicomponent reactions. For instance, a study utilized a green chemistry approach employing deep eutectic solvents to facilitate the synthesis of various isoxazole derivatives including this compound. The reaction involved malononitrile, hydroxylamine hydrochloride, and different aryl aldehydes under mild conditions, yielding products in good yields (70–94%) within a short reaction time (20–120 minutes) .

Table 1: Summary of Synthesis Conditions

Reactants Conditions Yield (%) Time (min)
Malononitrile + Hydroxylamine + AldehydeDeep eutectic solvent (K2CO3/glycerol)70 - 9420 - 120

Antimicrobial Activity

The biological evaluation of 5-amino-isoxazole derivatives has shown promising results against various pathogenic microorganisms. In vitro studies assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound MIC (μg/ml) MBC (μg/ml) Activity Against
4a256512Staphylococcus aureus
4b128256Escherichia coli
4cNo effect--
4d64128Candida albicans

The compounds exhibited broad-spectrum antimicrobial activities with notable efficacy against common pathogens. Specifically, compounds labeled as 4a and 4b demonstrated significant inhibitory effects on bacterial growth .

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant potential of these compounds was evaluated using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited considerable antioxidant activity.

Table 3: Antioxidant Activity Results

Compound IC50 (μg/ml)
4i67.51
Other CompoundsRange: 62.76 - 100.73

The compound with the pyridine-4-yl substituent (4i) showed the most potent antioxidant activity compared to others tested .

Case Studies and Research Findings

Several studies have documented the biological activities of isoxazole derivatives:

  • Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficiency of synthesized isoxazoles against a range of bacteria and fungi. Notably, compounds demonstrated effective inhibition against resistant strains, indicating their potential as therapeutic agents .
  • Antioxidant Properties : Another investigation focused on the antioxidant capabilities of these compounds through various assays. The findings suggested that certain derivatives could be developed into nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .
  • Peptide Synthesis Applications : Research has also explored the incorporation of isoxazole derivatives into peptide synthesis, showcasing their potential as building blocks for novel therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile
Reactant of Route 2
5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile

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